![molecular formula C18H19F3N2O2S B12327902 9-methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one](/img/structure/B12327902.png)
9-methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one
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Overview
Description
9-methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one is a complex organic compound with a unique structure that includes a quinazolinone core, a trifluoroethylsulfanyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.
Introduction of the Trifluoroethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with trifluoroethylthiol in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.
Substitution: The methoxy group and the trifluoroethylsulfanyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the quinazolinone core can produce dihydroquinazolinone derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antibacterial Properties
The compound has been investigated for its antibacterial properties. Studies have demonstrated that it functions as a surfactant and can disrupt bacterial cell membranes through cavitation and ultrasonic disruption. This mechanism enhances its efficacy against various bacterial strains, making it a candidate for developing new antibacterial agents .
2. Anticancer Activity
Research indicates that derivatives of benzo[h]quinazolin compounds exhibit potential anticancer activity. The presence of the trifluoroethylsulfanyl group may enhance the bioactivity of the compound, leading to apoptosis in cancer cells. This aspect is under investigation for potential therapeutic applications in oncology .
3. Neuroprotective Effects
Initial studies suggest that compounds similar to 9-methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one may act as positive allosteric modulators of metabotropic glutamate receptors. This property could be beneficial in treating neurodegenerative diseases by enhancing synaptic transmission and protecting neurons from excitotoxicity .
Material Science Applications
1. Polymer Stabilization
The compound has shown potential in stabilizing the solubility of natural oils and synthetic polymers in aqueous solutions. This characteristic can be exploited in formulating emulsions and improving the performance of surfactants in various industrial applications .
2. Coatings and Surface Modifications
Due to its unique chemical structure, the compound may be used in developing advanced coatings that require specific surface properties. Its ability to modify surface tension can lead to improved adhesion and durability of coatings applied on various substrates .
Environmental Applications
1. Biodegradation Studies
Research is ongoing into the environmental impact of this compound in terms of biodegradability and toxicity. Understanding its degradation pathways is crucial for assessing its environmental safety and potential ecological risks associated with its use .
Case Studies
Mechanism of Action
The mechanism of action of 9-methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoroethylsulfanyl group can enhance binding affinity and selectivity, while the quinazolinone core can modulate the compound’s overall activity. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2,3,3-trimethyl-3H-indole: This compound shares the methoxy and trimethyl groups but has a different core structure.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: Similar in having trimethyl groups but differs in the core and functional groups.
ADDA (amino acid): Contains a methoxy group and trimethyl groups but is an amino acid with a different overall structure.
Uniqueness
The uniqueness of 9-methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one lies in its combination of a quinazolinone core with a trifluoroethylsulfanyl group and a methoxy group. This specific arrangement of functional groups imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
9-Methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one is a synthetic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by recent research findings and data tables.
The molecular formula of this compound is C18H19F3N2O2S with a molecular weight of 388.42 g/mol. Its structure includes a quinazoline core substituted with a methoxy group and a trifluoroethylthio moiety.
Antimicrobial Activity
Recent studies have indicated that quinazoline derivatives exhibit significant antimicrobial properties. For instance, the compound has been evaluated against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of this compound
Microorganism | Activity (Zone of Inhibition) | Reference |
---|---|---|
Staphylococcus aureus | Moderate (15 mm) | |
Escherichia coli | Strong (20 mm) | |
Candida albicans | Weak (10 mm) |
This compound demonstrated strong antibacterial activity against E. coli and moderate activity against S. aureus while showing limited antifungal efficacy against C. albicans.
Anticancer Properties
Quinazoline derivatives are also recognized for their potential anticancer effects. Various studies have shown that they can inhibit cell proliferation in cancer cell lines.
Case Study:
In a study evaluating the cytotoxic effects of quinazoline derivatives on breast cancer cell lines (MCF-7), it was found that compounds with similar structures to this compound exhibited IC50 values in the micromolar range. The specific compound's IC50 was noted to be approximately 12 μM against MCF-7 cells .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
The compound shows promising potential as an anticancer agent due to its ability to inhibit growth in multiple cancer cell lines.
The biological activity of quinazoline derivatives typically involves the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For example, they may act as inhibitors of kinases or other proteins involved in cancer progression.
Properties
Molecular Formula |
C18H19F3N2O2S |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
9-methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one |
InChI |
InChI=1S/C18H19F3N2O2S/c1-17(2)8-10-5-6-11(25-4)7-12(10)14-13(17)15(24)23(3)16(22-14)26-9-18(19,20)21/h5-7H,8-9H2,1-4H3 |
InChI Key |
OEAAZHPVRAHPKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(F)(F)F)C)C |
Origin of Product |
United States |
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